molecular formula C10H10ClFO3S B1406733 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride CAS No. 1706428-70-7

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride

Cat. No.: B1406733
CAS No.: 1706428-70-7
M. Wt: 264.7 g/mol
InChI Key: TWPFOEKYUCBQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is a useful research compound. Its molecular formula is C10H10ClFO3S and its molecular weight is 264.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Materials Synthesis

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride has been pivotal in the synthesis of advanced materials. It's instrumental in creating soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit remarkable solubility, thermal stability, mechanical strength, and low dielectric constants, making them suitable for various high-performance applications (Liu et al., 2013).

Water Desalination Technology

The compound plays a role in the synthesis of novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB), used in fabricating polysulfone composite membranes. These membranes are notable for their hydrophilicity, salt rejection abilities, and antifouling properties, showing potential in water desalination technologies (Padaki et al., 2013).

Carbohydrate Chemistry

In carbohydrate chemistry, this compound has been utilized in the synthesis of a protected glycosyl donor, showcasing its potential in the synthesis of complex carbohydrates. The protective group offers stability under acidic conditions and can be cleaved under mild basic conditions, demonstrating versatility in organic synthesis (Spjut et al., 2010).

Organic Synthesis and Material Science

It's also used in the synthesis of sulfonyl chlorides, crucial intermediates in organic synthesis. These intermediates are essential in the formation of densely packed aromatic Self-Assembled Monolayers (SAMs) on gold surfaces, indicating its significance in material science and nanotechnology (Houmam et al., 2011).

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3S/c11-10(13)2-1-7-16(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPFOEKYUCBQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride
Reactant of Route 2
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride
Reactant of Route 4
Reactant of Route 4
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride
Reactant of Route 5
Reactant of Route 5
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride
Reactant of Route 6
Reactant of Route 6
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.